molecular formula C6H10N4O2 B014760 5,6-Diamino-1,3-dimethyluracil CAS No. 5440-00-6

5,6-Diamino-1,3-dimethyluracil

Cat. No. B014760
CAS RN: 5440-00-6
M. Wt: 170.17 g/mol
InChI Key: BGQNOPFTJROKJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-diamino-1,3-dimethyluracil can involve multiple steps from simpler uracil derivatives. One notable approach includes the treatment of 5,6-diamino-1,3-dimethyluracil with liquid hydrogen sulfide and pyridine in a sealed steel tube at 60°C for 20 hours, leading to various tricyclic heterocycles through further chemical modifications (Itoh et al., 1989).

Molecular Structure Analysis

The molecular and crystal structures of 5,6-diamino-1,3-dimethyluracil have been determined using X-ray diffraction. The compound exhibits a planar structure with the amino groups adopting different conformations due to the substitution effects, which influence their electronic nature and spatial arrangement (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

5,6-Diamino-1,3-dimethyluracil reacts with carbonyl compounds to form azomethines and undergoes further transformations to yield complex heterocyclic compounds, such as oxazepine and diazepine derivatives. These reactions highlight its reactivity towards electrophilic substitution and ring closure mechanisms, showcasing its chemical versatility (Orlov & Papiashvili, 1985).

Scientific Research Applications

  • Synthesis of Compounds and Spectroscopy Studies : It is used for synthesizing various compounds and studying their infrared (IR), ultraviolet (UV), and mass spectra (Orlov et al., 1993).

  • Novel Dihydropyrimido[5,4-g]pteridine-Tetrones Synthesis : This chemical plays a role in the synthesis of these tetrones, which exhibit interesting photo-physical properties (Teimouri, Meydani, & Panji, 2019).

  • Synthesis of Tricyclic Heterocycles : It is crucial for synthesizing tricyclic heterocycles, such as thiazolo[5, 4-d]pyrimidinediones (Itoh et al., 1989).

  • Chalcones and Pyrimidinodiazepines Synthesis : The chemical is used in the synthesis of chalcones and their cyclocondensation to pyrimidinodiazepines (Orlov et al., 1992).

  • Anticancer, Anti-inflammatory, and Analgesic Activities : It has shown potential in pharmacological research, particularly in the development of compounds with anticancer, anti-inflammatory, and analgesic activities (Sondhi et al., 2001).

  • Purine and Pteridine Syntheses : It is used in various chemical reactions, including purine and pteridine syntheses (Yoneda & Nishigaki, 1971).

  • Ruthenium Complexes Study : This chemical aids in the synthesis and characterization of ruthenium complexes, providing insights into their redox properties (Booysen et al., 2013).

  • Formation of Various Derivatives : It reacts with carbonyl compounds under acid-catalyzed conditions to form derivatives including azomethine, chalcone, and azaomethines (Orlov & Papiashvili, 1985).

  • Crystal and Molecular Structure Determination : The crystal and molecular structures of 5,6-diamino-1,3-dimethyluracil have been determined using X-ray diffraction, contributing to our understanding of its physical properties (Hueso-Ureña et al., 1997).

  • Selective Fluorescent Probe for Metal Ions : A synthesized Schiff base from this chemical serves as a sensitive fluorescent probe for detecting and quantifying copper, silver, and ferric ions (Hammud et al., 2015).

Future Directions

5,6-Diamino-1,3-dimethyluracil has been used as a reactant in the synthesis of biologically active molecules, indicating potential applications in pharmaceutical and medicinal chemistry .

properties

IUPAC Name

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNOPFTJROKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063886
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5,6-Diamino-1,3-dimethyluracil

CAS RN

5440-00-6
Record name 5,6-Diamino-1,3-dimethyluracil
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Record name 4,5-Diamino-1,3-dimethyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl-
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Record name 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Record name 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL-
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Synthesis routes and methods

Procedure details

Crude 6-amino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione (5 mmol) was suspended in water (7 mL) at 40° C. and treated with sodium dithionite (17.5 mmol). After 20 minutes at 40° C. the reaction mixture was warmed to 80° C. for 30 mins and then cooled in ice for 30 mins. The precipitate was isolated by filtration, washed with cold water and dried in vacuo to give crude 5,6-diamino-1,3-dimethyl-1H-pyrimidine-2,4-dione as a light beige solid which was of sufficient purity for subsequent use without additional purification (80%).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
17.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
255
Citations
W Ye, Q Chen, Z Chen, Z Wen… - Journal of Applied …, 2020 - Wiley Online Library
Uracil derivatives are potential nontoxic thermal stabilizers of poly(vinyl chloride) (PVC) and have a better stabilization effect. 5,6‐diamino‐1,3‐dimethyluracil (DDU) was investigated as …
NA Illán-Cabeza, F Hueso-Urena… - Journal of inorganic …, 2008 - Elsevier
A series of mononuclear complexes with Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Mo(VI) and Pd(II) containing the ligand derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol and 5,…
F Hueso-Ureña, MN Moreno-Carretero, JN Low… - Journal of molecular …, 1997 - Elsevier
The crystal and molecular structures of 5,6-diamino-1-methyluracil and 5,6-diamino-1,3-dimethyluracil monohydrate have been determined from X-ray diffraction. Both compounds are …
T ITOH, Y TOMII, T NAITOH, M YAMAMURA… - Chemical and …, 1989 - jstage.jst.go.jp
5-Amino-6-mercapto-1, 3-dimethyluracil (2) was prepared by the treatment of 5, 6-diamino-1, 3-dimethyluracil (1) with liquid H 2 S and pyridine in a sealed steel tube at 60 C for 20 h. …
Number of citations: 6 www.jstage.jst.go.jp
NA Illán-Cabeza, SB Jiménez-Pulido… - Journal of Inorganic …, 2020 - Elsevier
A set of new copper(II) complexes containing the Schiff base ligand derived from pyridine-2-carboxaldehyde and 5,6-diamino-1,3-dimethyluracil (6-amino-1,3-dimethyl-5-[(pyridin-2-…
VD Orlov, NN Kolos, M Tueni, EY Yur'eva… - Chemistry of Heterocyclic …, 1992 - Springer
The reaction of 5,6-diamino-1,3-dimethyluracil with 1,3-diaryl-2,3-dibromopropan-1-ones gave β-(5-amino-6-imino-1,3-dimethyluracil)chalcones, and conditions for their …
MB Teimouri, A Meydani, Z Panji - Polycyclic Aromatic Compounds, 2021 - Taylor & Francis
An unexpected pseudo four-component reaction between 5,6-diamino-1,3-dimethyluracil and aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol and …
NA Illán-Cabeza, SB Jiménez-Pulido… - Journal of inorganic …, 2018 - Elsevier
A series of Ni(II), Zn(II) and Cd(II) complexes with the Schiff base derived from the condensation 1:1 from pyridine-2-carboxaldehyde and 5,6-diamino-1,3-dimethyluracil (6-amino-1,3-…
VD Orlov, IZ Papiashvili, PA Grigorov - Chemistry of Heterocyclic …, 1983 - Springer
2,4-Diary1-7,9-dimethyl-6,8-dioxo-2,3-dihydropyrimidino[5,6-b]-1,5-oxazepines are formed instead of the expected dihydrodiazepine derivatives in the reaction of chalcones with 5,6-…
F YONEDA, K MERA - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
Reaction of 5,6-Diamino-l,3—dimethyluracil with Isatoic Anhydrides Page 1 No. 8 1815 Notes Ch . Ph . B 11. ' . ‘ . . [zo'18153i§ils<19lfzz>] _ UDC 547-8544 04 . 547 867 04 …
Number of citations: 6 www.jstage.jst.go.jp

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